molecular formula C13H19NO3 B14650589 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol CAS No. 53936-85-9

4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol

Cat. No.: B14650589
CAS No.: 53936-85-9
M. Wt: 237.29 g/mol
InChI Key: RYHCCMWAEFAJIX-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is an organic compound that features a phenol group substituted with a methoxy group linked to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.

    Methoxylation: The phenol group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the methoxylated phenol with the oxazolidine ring through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.

    4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}aniline: Contains an amino group instead of a hydroxyl group.

Uniqueness

4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is unique due to the presence of both the oxazolidine ring and the methoxylated phenol group, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

53936-85-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[(3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenol

InChI

InChI=1S/C13H19NO3/c1-10(2)14-7-13(17-9-14)8-16-12-5-3-11(15)4-6-12/h3-6,10,13,15H,7-9H2,1-2H3

InChI Key

RYHCCMWAEFAJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1)COC2=CC=C(C=C2)O

Origin of Product

United States

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